molecular formula C19H20N2O4S B6662757 1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid

1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid

Cat. No.: B6662757
M. Wt: 372.4 g/mol
InChI Key: LGPUWXDHRUZHGI-UHFFFAOYSA-N
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Description

1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid is a complex organic compound that features a thiophene ring, a benzoyl group, and a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene derivative is then acylated to introduce the acetyl group.

The next step involves the formation of the benzoyl group through a Friedel-Crafts acylation reaction, where the thiophene derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, followed by carboxylation to form the piperidine-4-carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of 1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The benzoyl and piperidine moieties may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid is unique due to its combination of a thiophene ring, benzoyl group, and piperidine carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[4-[(2-thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-17(11-13-7-10-26-12-13)20-16-3-1-14(2-4-16)18(23)21-8-5-15(6-9-21)19(24)25/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,20,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPUWXDHRUZHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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